molecular formula C12H13BrO3 B1343547 6-(2-Bromophenyl)-6-oxohexanoic acid CAS No. 898765-24-7

6-(2-Bromophenyl)-6-oxohexanoic acid

Cat. No.: B1343547
CAS No.: 898765-24-7
M. Wt: 285.13 g/mol
InChI Key: WRCSHBODFJNDGG-UHFFFAOYSA-N
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Description

6-(2-Bromophenyl)-6-oxohexanoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a hexanoic acid chain with a keto group at the sixth position

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as boronic acids and their derivatives, are often used in the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .

Mode of Action

Boronic acids and their derivatives, which share structural similarities with this compound, are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Boronic acids and their derivatives, which share structural similarities with this compound, are known to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Pharmacokinetics

It’s important to note that boronic acids and their derivatives, which share structural similarities with this compound, are only marginally stable in water . Therefore, their bioavailability may be influenced by their stability in aqueous environments.

Result of Action

Boronic acids and their derivatives, which share structural similarities with this compound, are known to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction , which could potentially lead to the formation of new organic compounds.

Action Environment

It’s important to note that boronic acids and their derivatives, which share structural similarities with this compound, are only marginally stable in water . Therefore, their action, efficacy, and stability may be influenced by the presence of water and other environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Bromophenyl)-6-oxohexanoic acid typically involves the bromination of phenylhexanoic acid derivatives. One common method is the Friedel-Crafts acylation of 2-bromobenzene with hexanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Types of Reactions:

    Oxidation: The keto group in this compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products:

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of 6-(2-Bromophenyl)-6-hydroxyhexanoic acid.

    Substitution: Formation of various substituted phenylhexanoic acids depending on the nucleophile used.

Scientific Research Applications

6-(2-Bromophenyl)-6-oxohexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    6-(2-Chlorophenyl)-6-oxohexanoic acid: Similar structure but with a chlorine atom instead of bromine.

    6-(2-Fluorophenyl)-6-oxohexanoic acid: Contains a fluorine atom in place of bromine.

    6-(2-Iodophenyl)-6-oxohexanoic acid: Features an iodine atom instead of bromine.

Uniqueness: 6-(2-Bromophenyl)-6-oxohexanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its halogenated analogs. The size and electronegativity of bromine influence its chemical behavior and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(2-bromophenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c13-10-6-2-1-5-9(10)11(14)7-3-4-8-12(15)16/h1-2,5-6H,3-4,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCSHBODFJNDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645279
Record name 6-(2-Bromophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-24-7
Record name 2-Bromo-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Bromophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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